Fostamatinib Disodium

Description

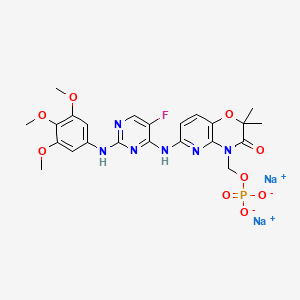

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYBQXDGYCYSGA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN6Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145275 | |

| Record name | Fostamatinib disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025687-58-4, 914295-16-2 | |

| Record name | Fostamatinib disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025687584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fostamatinib disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSTAMATINIB DISODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9417132K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fostamatinib Disodium: A Technical Guide to its Discovery and Synthesis

Introduction: Targeting SYK for Autoimmune Disorders

Fostamatinib disodium, marketed under the trade name Tavalisse®, represents a significant advancement in the treatment of chronic immune thrombocytopenia (ITP), a debilitating autoimmune disorder characterized by the destruction of platelets.[1] It is the first-in-class oral spleen tyrosine kinase (SYK) inhibitor approved for this indication.[2] This guide provides an in-depth technical overview of the discovery, mechanism of action, and synthetic pathway of fostamatinib, tailored for researchers, scientists, and professionals in drug development.

Fostamatinib is a prodrug that is rapidly converted in the intestine to its active metabolite, R406.[3][4] R406 is a potent and selective inhibitor of SYK, a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, macrophages, and mast cells.[5][6] In ITP, autoantibodies opsonize platelets, leading to their clearance by macrophages via Fc gamma receptor (FcγR)-mediated phagocytosis.[7] SYK is a critical downstream effector in the FcγR signaling cascade.[6] By inhibiting SYK, R406 disrupts this pathological process, thereby reducing platelet destruction and increasing platelet counts.[5][8]

The Discovery of a Novel SYK Inhibitor: From Screening to Fostamatinib

The journey to fostamatinib began with a high-throughput screening campaign to identify inhibitors of SYK, a key mediator in inflammatory and autoimmune diseases. The initial focus was on identifying compounds that could block Fc receptor signaling.[4] This led to the discovery of a class of 2,4-diaminopyrimidine compounds with promising SYK inhibitory activity.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial hit compounds underwent extensive medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies were crucial in guiding this process. These studies revealed key structural features necessary for potent SYK inhibition. For instance, the trimethoxyphenyl group was found to be optimal for binding to a key region of the SYK active site.[9]

A significant challenge in the development of R406 was its low aqueous solubility, which would have limited its oral bioavailability.[4] To overcome this, a prodrug strategy was employed. Various prodrug moieties were explored, with the ultimate selection of a methylene phosphonate group. This group is efficiently cleaved by intestinal alkaline phosphatases to release the active drug, R406, directly into the bloodstream.[4] This clever chemical design transformed a potent but poorly soluble compound into a viable oral therapeutic.

Mechanism of Action: Disrupting the SYK Signaling Cascade

Fostamatinib's therapeutic effect is a direct consequence of its active metabolite, R406, inhibiting the catalytic activity of SYK. The mechanism can be broken down as follows:

-

Fc Receptor Activation: In ITP, autoantibodies bind to platelet surface antigens. The Fc portion of these antibodies is then recognized by Fcγ receptors on macrophages.

-

SYK Recruitment and Activation: This binding event leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domain of the Fcγ receptor by Src family kinases. Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of SYK, recruiting it to the receptor complex and leading to its activation.

-

Downstream Signaling: Activated SYK phosphorylates a host of downstream signaling molecules, initiating a cascade that results in cytoskeletal rearrangement and phagocytosis of the antibody-coated platelets.

-

Inhibition by R406: R406 acts as an ATP-competitive inhibitor of SYK, binding to the kinase domain and preventing the phosphorylation of its substrates.[10] This effectively blocks the entire downstream signaling cascade, preventing macrophage-mediated platelet destruction.

The following diagram illustrates the SYK signaling pathway and the point of intervention by fostamatinib's active metabolite, R406.

References

- 1. WO2017137446A1 - Process for the synthesis of stable amorphous ibrutinib - Google Patents [patents.google.com]

- 2. US7449458B2 - Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. invivogen.com [invivogen.com]

- 10. Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinas ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08769F [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of R406 on the Syk Signaling Cascade

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that orchestrates signaling pathways downstream of a multitude of immune cell receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Its central role in mediating immune and inflammatory responses has positioned it as a premier therapeutic target for a range of autoimmune diseases and hematological malignancies. R406, the active metabolite of the orally administered prodrug Fostamatinib, is a potent and selective inhibitor of Syk. This guide provides a comprehensive technical overview of the mechanism by which R406 inhibits the Syk signaling cascade. We will delve into the molecular interactions, detail the downstream cellular consequences, provide field-proven experimental protocols for validation, and present a quantitative analysis of its kinase selectivity.

The Central Role of Spleen Tyrosine Kinase (Syk) in Immune Signaling

Syk is a cornerstone of intracellular signal transduction in hematopoietic cells.[1][2] It is essential for coupling activated immunoreceptors to downstream signaling cascades that govern diverse cellular functions such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[1][3]

The activation of Syk is initiated following the engagement of immunoreceptors, such as the BCR or FcRs on mast cells and macrophages. This ligand binding leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor complex by Src-family kinases. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to a conformational change and its subsequent activation through autophosphorylation at key tyrosine residues (e.g., Tyr525/526 in humans).[2] Once active, Syk phosphorylates a host of downstream substrates, amplifying the initial signal and leading to the activation of multiple pathways, including the PLCγ, PI3K/Akt, and MAPK pathways.

Caption: Simplified Syk Signaling Pathway upon Receptor Activation.

R406: From Prodrug to Potent ATP-Competitive Inhibitor

Fostamatinib (R788) is an orally bioavailable prodrug developed to overcome the low aqueous solubility of its active metabolite, R406.[4] Following oral administration, Fostamatinib is rapidly and extensively converted by intestinal alkaline phosphatases into R406, which is then absorbed into circulation.[4][5]

R406 exerts its inhibitory effect by acting as an adenosine triphosphate (ATP)-competitive inhibitor of the Syk catalytic domain.[5][6] It binds directly to the ATP-binding pocket of the Syk kinase domain, preventing the transfer of phosphate from ATP to Syk's substrates.[6][7][8] This direct competition effectively halts the kinase's enzymatic activity and blocks the initiation and propagation of downstream signaling events.[9][10] The inhibition constant (Ki) for R406 against Syk has been determined to be 30 nM, indicating a high-affinity interaction.[6][8][11]

Caption: ATP-Competitive Inhibition of Syk by R406.

Elucidating the Mechanism: Key Experimental Protocols

The characterization of R406's mechanism of action relies on a suite of biochemical and cellular assays. These protocols are designed not only to measure inhibition but also to validate the specificity and functional consequences of targeting Syk.

In Vitro Kinase Assay (Biochemical Validation)

This assay directly measures the ability of R406 to inhibit the enzymatic activity of purified, recombinant Syk protein. It is the foundational experiment for determining potency (IC50).

-

Principle: A peptide substrate and ATP are incubated with recombinant Syk enzyme in the presence of varying concentrations of R406. The amount of phosphorylated substrate is then quantified, typically via fluorescence polarization or luminescence (e.g., ADP-Glo™ assay).[11][12]

-

Causality: This cell-free system isolates the interaction between the inhibitor and the kinase, removing cellular complexity. It directly confirms that R406 inhibits Syk's catalytic function and allows for precise determination of IC50 and Ki values.[6][8]

-

Self-Validation: The protocol must include controls:

-

No Inhibitor (DMSO vehicle): Establishes 100% kinase activity.

-

No Enzyme: Establishes background signal.

-

Known Potent Inhibitor (e.g., Staurosporine): Positive control for inhibition.[1]

-

Step-by-Step Methodology (Adapted from Fluorescence Polarization Assay):

-

Preparation: Serially dilute R406 in DMSO, followed by a dilution in kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT) to achieve the final desired concentrations.[11]

-

Reaction Setup: In a 384-well plate, add 5 µL of diluted R406/DMSO control to each well.

-

Enzyme Addition: Add 5 µL of recombinant Syk enzyme (e.g., 0.125 ng) diluted in kinase buffer to each well.[11]

-

Initiation: Add 10 µL of a mix of peptide substrate (e.g., 5 µM HS1 peptide) and ATP (e.g., 4 µM, near the Km for ATP) in kinase buffer to initiate the reaction.[11]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 40-60 minutes).

-

Termination: Stop the reaction by adding a quench mix containing EDTA and a phosphotyrosine-specific antibody coupled to a fluorescent tracer.[11]

-

Detection: Read the plate on a fluorescence polarization plate reader. The degree of polarization is inversely proportional to the amount of phosphorylated substrate.

-

Analysis: Plot the percentage of inhibition against the log of R406 concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-Syk Western Blot (Cellular Target Engagement)

This assay validates that R406 can enter cells and inhibit Syk activation at its autophosphorylation sites.

-

Principle: Cells expressing Syk (e.g., B-cell lymphoma lines like Ramos or DLBCL lines, or mast cells) are pre-treated with R406 and then stimulated to activate the Syk pathway (e.g., with anti-IgM for B-cells).[2][13][14] Cell lysates are then analyzed by Western blot using an antibody specific for phosphorylated Syk (p-Syk Tyr525/526).[2][15][16]

-

Causality: A reduction in the p-Syk signal in R406-treated cells, despite stimulation, demonstrates direct target engagement and inhibition within a physiological context. It bridges the gap between biochemical potency and cellular activity.

-

Self-Validation:

-

Vehicle Control (DMSO) + Stimulant: Shows maximal Syk phosphorylation.

-

Vehicle Control, No Stimulant: Shows baseline phosphorylation.

-

Total Syk Blot: Used as a loading control to ensure that changes in p-Syk are not due to changes in total Syk protein levels.[15]

-

β-actin Blot: Confirms equal protein loading across all lanes.[15]

-

Step-by-Step Methodology:

-

Cell Culture & Treatment: Plate cells (e.g., Ramos cells at 1x10⁶ cells/mL) and pre-incubate with various concentrations of R406 or DMSO vehicle for 1-2 hours.

-

Stimulation: Add a stimulating agent (e.g., 10 µg/mL anti-human IgM) for a short duration (e.g., 5-10 minutes) at 37°C.[2]

-

Lysis: Immediately place cells on ice, pellet by centrifugation, and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[15]

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Syk (Tyr525/526) (e.g., 1:1000 dilution) overnight at 4°C.[15]

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping & Re-probing: Strip the membrane and re-probe with antibodies for total Syk and β-actin to validate the results.

Caption: Experimental Workflow for Phospho-Syk Western Blot Analysis.

Downstream Consequences of Syk Inhibition by R406

By blocking the primary kinase activity of Syk, R406 effectively severs the link between upstream receptor activation and downstream cellular responses. This leads to a cascade of inhibitory effects:

-

Inhibition of Substrate Phosphorylation: R406 prevents the phosphorylation of direct Syk substrates like BLNK (B-cell linker protein) and LAT (linker for activation of T cells).[6][13]

-

Abrogation of Calcium Mobilization: Syk activation is critical for PLCγ-mediated hydrolysis of PIP2, leading to IP3 generation and intracellular calcium release. R406 effectively blocks this BCR-induced calcium flux.[17][18]

-

Suppression of Cellular Activation: In immune cells, R406 inhibits degranulation in mast cells, phagocytosis in macrophages, and proliferation and survival in B-lymphocytes.[6][17][18][19]

-

Reduced Inflammatory Mediator Release: The production and release of cytokines and chemokines, such as TNFα and IL-8, are significantly reduced by R406 in response to immune receptor stimulation.[8][20]

These cellular effects translate directly to the therapeutic efficacy observed in animal models of immune-complex-mediated inflammation and in clinical settings for diseases like immune thrombocytopenia (ITP), where Syk-mediated platelet destruction is a key pathogenic feature.[6][7][19][21]

Kinase Selectivity Profile of R406

While R406 is a potent Syk inhibitor, understanding its activity against other kinases is crucial for predicting potential off-target effects and fully comprehending its biological activity. Kinase profiling studies have been conducted across large panels of kinases.

R406 demonstrates a degree of selectivity for Syk, but it also inhibits other kinases, particularly at higher concentrations.[22] Notably, it is also a potent inhibitor of Flt-3 (FMS-like tyrosine kinase 3).[7][8] The selectivity can be quantitatively assessed by comparing IC50 values.

Table 1: Comparative IC50 Values of R406 for Various Kinases

| Kinase Target | IC50 (nM) in Cell-Free Assays | Reference(s) |

| Syk | 41 | [8][9][11] |

| Flt-3 | ~200 (5-fold less potent) | [8][9][11] |

| RET | Inhibitory activity cited | [7] |

| KDR (VEGFR2) | Active at therapeutic conc. | [22] |

| Lyn | Weakly inhibited / Not inhibited | [9][11] |

Note: IC50 values can vary between different assay platforms and conditions.[23]

Interpretation: The data shows that while R406 is most potent against Syk, it is not absolutely specific.[22] The inhibition of kinases like Flt-3 and KDR may contribute to both the therapeutic effects and the side-effect profile (e.g., hypertension linked to KDR inhibition) of Fostamatinib observed in clinical use.[22] This underscores the importance for researchers to consider the broader kinase inhibition profile when interpreting experimental results.

Conclusion

R406, the active metabolite of Fostamatinib, is a well-characterized, potent, ATP-competitive inhibitor of Spleen Tyrosine Kinase. Its mechanism of action is centered on binding to the ATP pocket of the Syk kinase domain, thereby preventing the phosphorylation of downstream substrates and abrogating the signaling cascades essential for the function of multiple immune cell types. This inhibitory action has been rigorously validated through a combination of in vitro biochemical assays and cellular functional assays, which together provide a clear and consistent picture of its molecular and physiological effects. The success of Fostamatinib in treating chronic ITP is a direct testament to the therapeutic potential of targeting this critical signaling node. For researchers, a thorough understanding of this mechanism, coupled with robust and well-controlled experimental validation, is paramount for accurately interpreting data and advancing the development of novel kinase inhibitors.

References

- 1. promega.com [promega.com]

- 2. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. promega.com [promega.com]

- 13. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rndsystems.com [rndsystems.com]

- 17. ashpublications.org [ashpublications.org]

- 18. B-cell antigen receptor signaling enhances chronic lymphocytic leukemia cell migration and survival: specific targeting with a novel spleen tyrosine kinase inhibitor, R406 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. selleck.co.jp [selleck.co.jp]

- 21. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Role of Fostamatinib Disodium in B-cell Receptor Signaling: A Technical Guide

Introduction: The Critical Role of B-cell Receptor Signaling in Health and Disease

The B-cell receptor (BCR) is a cornerstone of the adaptive immune system, a sophisticated surveillance molecule on the surface of B lymphocytes responsible for recognizing a vast array of antigens. Upon antigen engagement, the BCR initiates a complex and tightly regulated signaling cascade that dictates the B-cell's fate: proliferation, differentiation into antibody-secreting plasma cells, or anergy and apoptosis. This signaling pathway is not only fundamental to a healthy immune response but is also frequently dysregulated in various pathologies, including autoimmune diseases and B-cell malignancies. Inappropriate or chronic BCR activation can lead to the production of autoantibodies, as seen in conditions like immune thrombocytopenia (ITP), or drive the uncontrolled proliferation of malignant B-cells, a hallmark of lymphomas and leukemias.[1][2]

At the heart of the BCR signaling machinery lies the Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that acts as a central node, amplifying the initial antigen-binding signal and propagating it downstream to a network of effector molecules.[3][4] Given its pivotal role, SYK has emerged as a compelling therapeutic target for a range of immune-mediated disorders.

This technical guide provides an in-depth exploration of Fostamatinib Disodium, a first-in-class oral SYK inhibitor, and its profound impact on BCR signaling. We will delve into its mechanism of action, provide detailed protocols for assessing its biological effects, and present key data that underscore its therapeutic potential for researchers, scientists, and drug development professionals.

This compound: Mechanism of Action

This compound is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[5] R406 is a potent and selective inhibitor of SYK, functioning as an ATP-competitive inhibitor with a high affinity for the kinase's active site.[6] By binding to SYK, R406 effectively blocks its enzymatic activity, thereby preventing the phosphorylation of downstream substrates and halting the propagation of the BCR signal.

The inhibition of SYK by R406 has several critical consequences for B-cell function:

-

Inhibition of B-cell Activation and Proliferation: By blocking the initial steps of the BCR signaling cascade, Fostamatinib prevents the activation of key downstream pathways, including the Phospholipase C gamma 2 (PLCγ2), Bruton's tyrosine kinase (BTK), and Phosphoinositide 3-kinase (PI3K) pathways.[1] This ultimately leads to a reduction in B-cell activation, proliferation, and survival.

-

Induction of Apoptosis in Malignant B-cells: In many B-cell malignancies, tumor cells are dependent on chronic BCR signaling for their survival. By interrupting this "life-sustaining" signal, Fostamatinib can induce apoptosis, or programmed cell death, in these malignant cells.[1][4]

-

Reduction of Autoantibody Production: In autoimmune diseases like ITP, Fostamatinib's inhibition of BCR signaling in autoreactive B-cells can lead to a decrease in the production of autoantibodies that target and destroy platelets.[7][8]

The following diagram illustrates the central role of SYK in the BCR signaling pathway and the point of intervention for Fostamatinib's active metabolite, R406.

Caption: Fostamatinib's active metabolite, R406, inhibits SYK, a key kinase in the BCR signaling pathway.

Quantitative Analysis of Fostamatinib's Activity

The potency of Fostamatinib's active metabolite, R406, has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical parameter that measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

| Target Kinase | IC50 of R406 (nM) | Reference |

| SYK | 41 | [1] |

| LYN | 63 | [1] |

| LCK | 37 | [1] |

| FLT3 | - | [1] |

Note: Lower IC50 values indicate greater potency. While R406 is a potent SYK inhibitor, it also exhibits activity against other kinases, which may contribute to its overall biological effects and potential off-target toxicities.

Experimental Protocols for Assessing Fostamatinib's Impact on BCR Signaling

To rigorously evaluate the effects of Fostamatinib on BCR signaling, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for investigating the mechanism of action of Fostamatinib and its active metabolite, R406.

In Vitro SYK Kinase Activity Assay

This assay directly measures the ability of R406 to inhibit the enzymatic activity of purified SYK.

Principle: A fluorescence polarization-based assay is used to quantify the phosphorylation of a peptide substrate by SYK. The binding of a phosphospecific antibody to the phosphorylated peptide results in a change in fluorescence polarization.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 0.1 mg/mL acetylated BGG).[9]

-

Serially dilute R406 in DMSO, followed by a final dilution in the kinase buffer.[9]

-

Prepare a solution of the SYK substrate peptide (e.g., 5 µM HS1 peptide) and ATP (e.g., 4 µM) in the kinase buffer.[9]

-

Prepare a solution of purified recombinant SYK enzyme (e.g., 0.125 ng) in the kinase buffer.[9]

-

-

Kinase Reaction:

-

Detection:

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of R406 compared to a vehicle control (DMSO).

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro SYK kinase activity assay.

Western Blot Analysis of BCR Signaling Pathway Phosphorylation

This technique allows for the visualization and quantification of the phosphorylation status of key proteins in the BCR signaling cascade within B-cells.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated forms of the target proteins.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable B-cell lymphoma cell line (e.g., DLBCL cell lines).[1]

-

Treat the cells with various concentrations of R406 for a specified time.

-

Include a positive control where BCR signaling is stimulated (e.g., with anti-IgM or anti-IgG antibodies) and a negative control (vehicle-treated cells).[1]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of BCR signaling proteins (e.g., phospho-SYK, phospho-BLNK, phospho-PLCγ2, phospho-ERK, phospho-AKT).[1]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target) to determine the relative change in phosphorylation.

-

Phospho-flow Cytometry for Single-Cell Analysis of BCR Signaling

Phospho-flow cytometry is a powerful technique to measure the phosphorylation of intracellular proteins at the single-cell level, allowing for the analysis of heterogeneous cell populations.

Principle: Cells are fixed and permeabilized to allow the entry of fluorescently labeled antibodies that specifically bind to phosphorylated intracellular signaling proteins. The fluorescence intensity is then measured by a flow cytometer.

Methodology:

-

Cell Preparation and Treatment:

-

Fixation and Permeabilization:

-

Fix the cells with a formaldehyde-based buffer to preserve the cellular structure and phosphorylation states.

-

Permeabilize the cells with a detergent-based buffer (e.g., methanol) to allow antibody access to intracellular targets.

-

-

Staining:

-

Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers to identify B-cell subpopulations (e.g., CD19, CD20).

-

Concurrently, stain with fluorescently labeled antibodies against intracellular phosphorylated proteins (e.g., phospho-BTK, phospho-ERK).[2]

-

-

Flow Cytometry Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on the B-cell population of interest based on the surface marker expression.

-

Analyze the fluorescence intensity of the phospho-specific antibodies to quantify the level of phosphorylation in response to treatment with R406.

-

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This assay is used to determine if Fostamatinib induces apoptosis in B-cell lymphoma cell lines.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Methodology:

-

Cell Culture and Treatment:

-

Culture B-cell lymphoma cell lines and treat with a range of concentrations of R406 for a defined period (e.g., 24-48 hours).[11]

-

Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

-

Staining:

-

Harvest the cells and wash them in a binding buffer.

-

Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Distinguish between four populations:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by R406.

-

Clinical Insights: Fostamatinib in B-cell Malignancies

The preclinical rationale for targeting SYK in B-cell malignancies has been investigated in several clinical trials.

| Malignancy | Clinical Trial Phase | Key Findings | Reference |

| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | Phase 1/2 | Objective response rate of 55% in patients with relapsed/refractory CLL/SLL. | [3][4] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Phase 2 | Modest overall response rate of 3%. Clinical benefit (stable disease or better) was observed in 13% of patients, primarily in those with the germinal center B-cell (GCB) subtype. | [12][13][14] |

These findings suggest that while Fostamatinib demonstrates activity in certain B-cell malignancies, its efficacy may be dependent on the specific subtype and the underlying molecular drivers of the disease. Further research is needed to identify biomarkers that can predict which patients are most likely to respond to SYK inhibition.

Conclusion and Future Directions

This compound, through its active metabolite R406, represents a targeted therapeutic strategy that effectively inhibits the critical BCR signaling node, SYK. This in-depth technical guide has provided a comprehensive overview of its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its clinical activity in B-cell malignancies.

The continued investigation of Fostamatinib and other SYK inhibitors holds significant promise for the treatment of a range of immune-mediated diseases. Future research should focus on:

-

Identifying Predictive Biomarkers: Elucidating the molecular characteristics of tumors that confer sensitivity or resistance to SYK inhibition will be crucial for patient stratification and personalized medicine.

-

Combination Therapies: Exploring the synergistic potential of Fostamatinib with other targeted agents or conventional chemotherapies may lead to more effective and durable responses.

-

Expanding Therapeutic Indications: Investigating the efficacy of Fostamatinib in other B-cell driven autoimmune diseases and malignancies is a promising avenue for future clinical development.

By leveraging the methodologies and insights presented in this guide, researchers and drug development professionals can continue to unravel the complexities of BCR signaling and advance the development of novel therapies for patients in need.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Inhibition of Syk with this compound has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. onclive.com [onclive.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. A phase II trial to evaluate the efficacy of fostamatinib in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Biology of Fostamatinib and Spleen Tyrosine Kinase (Syk): A Technical Guide for Drug Development Professionals

Introduction: Targeting a Key Modulator of Immune Signaling

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a multitude of hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[1][2][3] Its central function in mediating signaling from immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs), positions it as a critical regulator of both adaptive and innate immunity.[3][4] Dysregulation of Syk signaling is implicated in the pathogenesis of numerous autoimmune diseases and hematological malignancies, making it a compelling therapeutic target.

Fostamatinib is an oral small-molecule inhibitor of Syk.[5] It is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[3] R406 is a potent, ATP-competitive inhibitor of the Syk kinase domain, and its therapeutic efficacy stems from its ability to block downstream signaling cascades that drive inflammation and cell proliferation.[3][6] This technical guide provides an in-depth exploration of the structural and functional relationship between Fostamatinib (via its active metabolite R406) and Syk, offering insights for researchers and drug development professionals in the field.

The Architecture of Spleen Tyrosine Kinase (Syk)

Understanding the structural organization of Syk is fundamental to appreciating the mechanism of its inhibition by Fostamatinib. Syk is a modular protein comprised of two N-terminal Src homology 2 (SH2) domains arranged in tandem (tSH2), a linker region (interdomain B), and a C-terminal catalytic kinase domain.[7][8]

In its inactive state, Syk is thought to exist in an autoinhibited conformation where the tSH2 domains and the C-terminus interact with the kinase domain, restricting access to the ATP-binding pocket.[4][8][9] This closed conformation prevents spurious signaling in the absence of an activating stimulus.

Activation of Syk: A Conformational Shift

Activation of Syk is a multi-step process initiated by the binding of its tSH2 domains to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on cell surface receptors.[4][9] This interaction induces a significant conformational change, relieving the autoinhibition and allowing the kinase domain to adopt an active conformation.[10][11] This is followed by autophosphorylation of specific tyrosine residues within the activation loop of the kinase domain, which further stabilizes the active state and serves as a docking site for downstream signaling molecules.[10][12]

The following diagram illustrates the domain organization of Syk and the conformational change upon activation.

Caption: Domain organization and activation of Syk.

Fostamatinib's Mechanism of Action: Competitive Inhibition of the Syk Kinase Domain

The therapeutic effect of Fostamatinib is mediated by its active metabolite, R406, which functions as an ATP-competitive inhibitor of the Syk kinase domain.[3][6] This means that R406 directly competes with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The R406 Binding Pocket in Syk

While a specific co-crystal structure of R406 complexed with Syk is not publicly available in the Protein Data Bank (PDB), studies utilizing X-ray diffraction of Syk crystals soaked with R406 have provided strong evidence for its binding mode.[6] The electron density data indicate that R406 occupies the ATP-binding pocket located in the cleft between the N- and C-lobes of the kinase domain.[1]

Analysis of Syk co-crystal structures with other ATP-competitive inhibitors reveals key residues that are crucial for inhibitor binding. These interactions typically involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with residues lining the ATP-binding pocket. For instance, the crystal structure of Syk in complex with an imidazopyrazine inhibitor (PDB ID: 4PV0) and other inhibitors (e.g., PDB IDs: 6HM6, 3TUB, 3TUD) highlight the importance of residues in the hinge region and the hydrophobic pocket for inhibitor binding.[13][14][15][16][17] R406 is expected to form similar interactions, with its pyrimidine core likely forming hydrogen bonds with the hinge region, and other moieties making hydrophobic contacts within the pocket.

The following diagram illustrates the ATP-competitive inhibition of Syk by R406.

Caption: ATP-competitive inhibition of Syk by R406.

Quantitative Analysis of R406 Inhibition

The potency of R406 as a Syk inhibitor has been quantified through various in vitro assays. These studies provide crucial data for understanding its therapeutic potential and for guiding further drug development efforts.

| Parameter | Value | Reference |

| IC50 (Syk) | 41 nM | [5] |

| Ki (Syk) | 30 nM | [6] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of the potency of an inhibitor. Lower values indicate higher potency.

Structural Determination of the Syk-Inhibitor Complex: A Methodological Overview

Elucidating the three-dimensional structure of the Syk kinase domain in complex with inhibitors like R406 is paramount for structure-based drug design. The two primary techniques for this are X-ray crystallography and cryo-electron microscopy (cryo-EM).

Experimental Workflow for X-ray Crystallography

The following diagram outlines a generalized workflow for determining the crystal structure of a Syk-inhibitor complex.

Caption: X-ray crystallography workflow for Syk-inhibitor complex.

Step-by-Step Methodology:

-

Recombinant Expression and Purification of the Syk Kinase Domain:

-

Construct Design: The human Syk kinase domain (typically residues ~356-635) is cloned into an expression vector, often with an affinity tag (e.g., His-tag or GST-tag) to facilitate purification.[1][2]

-

Expression System: A baculovirus expression system using insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High-Five™) is commonly employed for producing soluble and active Syk kinase domain.[1][2][18]

-

Purification: The protein is purified using a multi-step chromatography process, typically involving affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.[1][18]

-

-

Formation of the Syk-R406 Complex and Crystallization:

-

Co-crystallization: The purified Syk kinase domain is incubated with a molar excess of R406 before setting up crystallization trials.

-

Soaking: Alternatively, apo-Syk crystals are grown first and then soaked in a solution containing R406.[6][19]

-

Crystallization: The protein-ligand complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives to identify conditions that yield diffraction-quality crystals.[1][19][20]

-

-

X-ray Diffraction Data Collection:

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the electron density map.

-

A molecular model of the Syk-R406 complex is built into the electron density and refined to achieve the best fit with the experimental data.[21]

-

Cryo-Electron Microscopy (Cryo-EM) Workflow

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for proteins and complexes that are difficult to crystallize.

High-Level Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule screening identifies Syk kinase inhibition and rutaecarpine as modulators of macrophage training and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Conformational rearrangements upon Syk auto-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational changes induced in the protein tyrosine kinase p72syk by tyrosine phosphorylation or by binding of phosphorylated immunoreceptor tyrosine-based activation motif peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the site in the Syk protein tyrosine kinase that binds the SH2 domain of Lck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MyScope [myscope.training]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. 3D structure of Syk kinase determined by single particle electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 20. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 22. quora.com [quora.com]

An In-Depth Technical Guide to Early-Stage Research of Fostamatinib in Preclinical Autoimmune Models

Introduction: Targeting Intracellular Signaling in Autoimmunity with Fostamatinib

Fostamatinib is an orally administered small molecule that represents a targeted therapeutic approach for autoimmune diseases. It is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1][2] The primary therapeutic target of R406 is Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase pivotal to the intracellular signaling cascades of various immune cells.[1][3] Syk is widely expressed in hematopoietic cells—including B cells, T cells, macrophages, and neutrophils—and is essential for transducing activation signals from a variety of cell surface receptors, most notably the B-cell receptor (BCR) and Fc receptors (FcR).[1][4] By inhibiting Syk, fostamatinib effectively dampens the inflammatory and pathological processes that drive a range of autoimmune disorders, from antibody-mediated cell destruction to chronic joint inflammation. This guide provides a technical overview of the core mechanism of fostamatinib and details the foundational preclinical research in key autoimmune models that validated its therapeutic rationale.

Core Mechanism of Action: Inhibition of Syk-Mediated Signaling

The central role of Syk is to couple engaged immune receptors to downstream signaling pathways that mediate cellular responses like phagocytosis, cytokine release, and antigen presentation. This process is initiated when autoantibodies bind to their targets (e.g., platelets in ITP) or form immune complexes that engage Fc receptors on effector cells like macrophages.

Upon FcR clustering, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's cytoplasmic domain are phosphorylated by Src-family kinases. Syk, with its two N-terminal SH2 domains, is recruited to these phosphorylated ITAMs, leading to its activation and subsequent phosphorylation of downstream adaptors and enzymes.[3] This cascade ultimately results in cytoskeletal rearrangements necessary for phagocytosis and the activation of transcription factors like NF-κB, which drive the production of pro-inflammatory cytokines.[1]

Fostamatinib's active metabolite, R406, is a potent ATP-competitive inhibitor of the Syk kinase domain. By blocking Syk's catalytic activity, it prevents the phosphorylation of downstream substrates, effectively halting the signaling cascade at a critical juncture. This inhibition of FcR-mediated signaling is the primary mechanism by which fostamatinib prevents the destruction of antibody-coated platelets in immune thrombocytopenia (ITP).[5][6]

Preclinical Evaluation in a Model of Rheumatoid Arthritis (RA)

Rationale for the Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model is a widely used and highly relevant preclinical model for human rheumatoid arthritis.[7] Immunization of genetically susceptible mouse strains, such as the DBA/1, with type II collagen emulsified in Freund's adjuvant induces a robust autoimmune response.[8] This response is characterized by the production of autoantibodies against type II collagen, infiltration of inflammatory cells into the joints, and subsequent cartilage and bone erosion, mirroring the key pathological features of RA.[7] This model is therefore ideal for evaluating the efficacy of novel anti-inflammatory agents targeting pathways implicated in RA pathogenesis.

Detailed Experimental Protocol: Induction of CIA in DBA/1 Mice

This protocol is synthesized from established methodologies for inducing a robust arthritic phenotype.[7][8]

-

Animal Preparation: Use male DBA/1J mice, aged 8-10 weeks, as they are highly susceptible to CIA.[8][9] Acclimate animals for at least one week prior to the study.

-

Reagent Preparation:

-

Collagen Solution: Dissolve bovine or chicken type II collagen in 0.01 N acetic acid to a final concentration of 4 mg/mL by rotating overnight at 4°C.[7]

-

CFA Emulsion (Day 0): Prepare an emulsion by mixing the collagen solution 1:1 with Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis. Emulsify using two glass syringes connected by a stopcock until a stable, thick emulsion is formed (a drop does not disperse in water).

-

IFA Emulsion (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) in place of CFA.

-

-

Immunization Procedure:

-

Day 0 (Primary Immunization): Anesthetize mice and inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

-

Day 21 (Booster Immunization): Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[7]

-

-

Disease Monitoring and Scoring:

-

Beginning around Day 24, monitor mice 3-4 times per week for signs of arthritis.

-

Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation/ankylosis). The maximum score per mouse is 16.

-

-

Treatment Administration: Fostamatinib (or vehicle control) is typically administered orally once or twice daily, starting either prophylactically (before disease onset) or therapeutically (after disease onset) to evaluate its effects.

Key Experimental Findings with Fostamatinib

Preclinical studies in RA models demonstrated that fostamatinib significantly reduces the signs and symptoms of arthritis.[2][10] In Phase II and III clinical trials, which were built upon this early research, fostamatinib showed superior efficacy compared to placebo in patients with an inadequate response to methotrexate.[2][11]

| Parameter | Vehicle Control | Fostamatinib (100mg/kg) | Statistical Significance |

| ACR20 Response Rate at 24 weeks | 34% | 49% | p < 0.001 |

| Mean Change in mTSS at 24 weeks | Placebo Group | Fostamatinib Group | Not Statistically Significant |

| DAS28 Remission Rate | Lower | Significantly Higher | Significant |

| Table 1: Representative Efficacy Data of Fostamatinib in Rheumatoid Arthritis. Data synthesized from Phase III clinical trial results which reflect the culmination of early-stage research.[11] ACR20 refers to the American College of Rheumatology 20% improvement criteria; mTSS is the modified Total Sharp Score for joint damage. |

Preclinical Evaluation in a Model of Immune Thrombocytopenia (ITP)

Rationale for the Antibody-Induced Thrombocytopenia Model

ITP is an autoimmune disorder where autoantibodies, primarily targeting platelet glycoproteins like GPIIb/IIIa or GPIb/IX, lead to accelerated platelet clearance by macrophages in the spleen and liver.[12][13] A passive, antibody-induced ITP model in mice effectively recapitulates this central pathogenic mechanism.[14][15] By administering anti-platelet antibodies (e.g., anti-CD41) intravenously, a rapid and profound thrombocytopenia is induced, providing a direct and quantifiable system to test therapies designed to block this destruction.[16]

Detailed Experimental Protocol: Induction of ITP in BALB/c Mice

This protocol is based on a study that specifically evaluated fostamatinib in a mouse model of ITP.[16]

-

Animal Preparation: Use female BALB/c mice, 6-8 weeks old.

-

ITP Induction: Induce thrombocytopenia by a single intravenous (i.v.) injection of an anti-mouse CD41 (integrin alpha-2b) monoclonal antibody. A typical dose is 4 µg per mouse.[16]

-

Treatment Administration: Administer fostamatinib orally (e.g., 3 g/kg) or vehicle control prior to or concurrently with the antibody injection.[16]

-

Platelet Counting: Collect blood samples from the tail vein at baseline and at various time points post-injection (e.g., 2, 6, 24 hours). Count platelets using a hemocytometer or an automated hematology analyzer.

Key Experimental Findings with Fostamatinib

Studies in the ITP mouse model demonstrated that fostamatinib effectively prevents antibody-induced platelet destruction.[16] Mice pre-treated with fostamatinib maintained significantly higher platelet counts compared to vehicle-treated controls following the anti-CD41 antibody challenge. This foundational research directly supported the hypothesis that Syk inhibition is a viable strategy for treating ITP, leading to successful clinical trials and eventual FDA approval.[17][18]

| Time Point (Post-Induction) | Vehicle Control (Platelet Count x 10⁹/L) | Fostamatinib Treated (Platelet Count x 10⁹/L) |

| Baseline | ~1000 | ~1000 |

| 2 Hours | < 100 | ~800 |

| 24 Hours | < 50 | ~750 |

| Table 2: Representative Efficacy of Fostamatinib in the Antibody-Induced ITP Model. Data are illustrative, based on the protective effects described in preclinical studies.[16] |

Preclinical Evaluation in a Model of Systemic Lupus Erythematosus (SLE)

Rationale for the Pristane-Induced Lupus Model

Systemic Lupus Erythematosus (SLE) is a complex systemic autoimmune disease characterized by the production of a wide array of autoantibodies, particularly against nuclear antigens, leading to immune complex deposition and inflammation in multiple organs, most notably the kidneys (lupus nephritis).[19][20] A single intraperitoneal injection of the hydrocarbon oil pristane into non-autoimmune mouse strains like BALB/c can induce a lupus-like syndrome.[21][22] This model is characterized by the development of autoantibodies (anti-dsDNA, anti-Sm, anti-RNP), glomerulonephritis, and proteinuria, making it a valuable tool for studying disease pathogenesis and testing novel therapeutics.[20][23]

Detailed Experimental Protocol: Induction of Lupus in BALB/c Mice

-

Animal Preparation: Use female BALB/c mice, aged 8-12 weeks.

-

Lupus Induction: Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane (2,6,10,14-tetramethylpentadecane).[24][25]

-

Disease Monitoring: The disease develops over several months.

-

Autoantibodies: Collect serum periodically (e.g., monthly) starting from 2 months post-injection to measure levels of anti-nuclear antibodies (ANA), anti-dsDNA, and anti-Sm antibodies via ELISA.[22]

-

Kidney Function: Monitor for proteinuria using urine dipsticks.

-

-

Treatment Administration: Therapeutic intervention with fostamatinib or a vehicle control would typically begin several months after induction, once autoantibody titers are established, and continue for a defined period.

Key Experimental Findings with Syk Inhibition

While direct studies of fostamatinib in the pristane model are less prominent in the literature, research on other Syk inhibitors and the known role of Syk in B-cell activation and FcR signaling strongly support its relevance. Syk is critical for B-cell maturation and autoantibody production. Therefore, its inhibition is expected to reduce the pathogenic autoantibody titers and subsequent immune complex-mediated kidney damage that characterize this model.

| Parameter | Vehicle Control | Syk Inhibitor Treated |

| Anti-dsDNA Titer (Month 8) | High | Significantly Reduced |

| Proteinuria Score (Month 8) | 2+ to 3+ | 0 to 1+ |

| Glomerulonephritis Score | Moderate to Severe | Mild or Absent |

| Table 3: Expected Efficacy of Syk Inhibition in the Pristane-Induced Lupus Model. Data are predictive, based on the known mechanism of Syk and its role in lupus pathogenesis.[23] |

Synthesis and Conclusion

The early-stage research on fostamatinib in diverse and well-characterized animal models of autoimmunity was instrumental in establishing its therapeutic potential. The consistent efficacy observed across models of rheumatoid arthritis, immune thrombocytopenia, and lupus provided a robust validation of its core mechanism: the inhibition of Spleen Tyrosine Kinase. By demonstrating that blocking this single intracellular kinase could disrupt distinct pathological processes—from phagocytic destruction of platelets to chronic synovial inflammation—the preclinical data built a compelling, self-validating case for its clinical development. These foundational studies exemplify a successful bench-to-bedside trajectory, where a deep understanding of a molecular pathway, tested rigorously in relevant disease models, translates into a novel therapy for patients with debilitating autoimmune conditions.

References

- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 2. The status of fostamatinib in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bio-protocol.org [bio-protocol.org]

- 8. chondrex.com [chondrex.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. AstraZeneca announces top-line results from OSKIRA-1 Phase III study of fostamatinib in rheumatoid arthritis [astrazeneca.com]

- 12. Antiplatelet antibody predicts platelet desialylation and apoptosis in immune thrombocytopenia | Haematologica [haematologica.org]

- 13. Immune Thrombocytopenia: Antiplatelet Autoantibodies Inhibit Proplatelet Formation by Megakaryocytes and Impair Platelet Production <em>in vitro</em> [immunologyresearchjournal.com]

- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 15. A murine model of severe immune thrombocytopenia is induced by antibody- and CD8+ T cell-mediated responses that are differentially sensitive to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. tandfonline.com [tandfonline.com]

- 18. onclive.com [onclive.com]

- 19. inotiv.com [inotiv.com]

- 20. Animal Models of Lupus Nephritis: The Past, Present and a Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Fostamatinib Disodium

This guide provides a comprehensive technical overview of Fostamatinib Disodium, an orally administered spleen tyrosine kinase (Syk) inhibitor. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical characteristics, mechanism of action, and synthetic pathways of this important therapeutic agent. The narrative emphasizes the rationale behind the molecular design and synthetic strategies, reflecting an approach grounded in practical application and scientific integrity.

Introduction and Mechanism of Action

Fostamatinib is a pivotal therapeutic agent approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have shown an insufficient response to previous treatments.[1][2] It is formulated and administered as this compound Hexahydrate, a prodrug that is rapidly converted in the gut to its active metabolite, R406 (tamatinib).[3][4] This prodrug strategy is a key formulation choice, designed to overcome the low aqueous solubility of the active R406 molecule, thereby enabling effective oral bioavailability.[5][6]

The therapeutic effect of Fostamatinib is derived from the potent and selective inhibition of spleen tyrosine kinase (Syk) by its active metabolite, R406.[7][8] Syk is a non-receptor protein tyrosine kinase that plays a critical role in the intracellular signaling cascades of various hematopoietic cells, including macrophages and B-cells.[9][10]

In chronic ITP, the pathogenesis involves the production of autoantibodies that bind to platelets, marking them for destruction. These antibody-coated platelets are recognized by Fc gamma receptors (FcγR) on macrophages, primarily in the spleen. This engagement triggers a Syk-dependent signaling pathway within the macrophage, leading to phagocytosis and subsequent destruction of the platelets.[7][11]

The active metabolite of Fostamatinib, R406, acts as an ATP-competitive inhibitor of the Syk catalytic domain.[9] By blocking Syk, it interrupts this FcγR-mediated signaling cascade, thereby inhibiting macrophage-driven phagocytosis of platelets.[11][[“]] This targeted intervention reduces the rate of platelet destruction, allowing platelet counts to rise.[7] Evidence also suggests that Syk inhibition may improve platelet production by impacting megakaryocytes, the precursor cells to platelets.[7]

Chemical and Physical Properties

The selection of the disodium hexahydrate salt form for Fostamatinib is a critical aspect of its design, directly influencing its stability, solubility, and suitability for oral formulation.[5][13] The parent compound is practically insoluble in low pH aqueous buffers, a significant challenge for a drug needing to pass through the stomach.[2][14] The salt form significantly improves its physicochemical properties.

This compound has three pKa values: 1.7, 4.2, and 6.5.[15] Its aqueous solubility shows a marked increase at a pH above 4.5, where it exists predominantly in its anionic form, facilitating dissolution in the intestinal tract for subsequent conversion to the active R406.[15]

Table 1: Physicochemical Properties of this compound Hexahydrate

| Property | Value | Source(s) |

| IUPAC Name | disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][7][[“]]oxazin-4-yl]methyl phosphate;hexahydrate | [16] |

| Molecular Formula | C₂₃H₂₄FN₆Na₂O₉P · 6H₂O | [17] |

| Molecular Weight | 732.5 g/mol (Hexahydrate) 624.42 g/mol (Anhydrous) | [1][16][17] |

| CAS Registry No. | 914295-16-2 | [17] |

| Appearance | White to off-white powder | [2][14] |

| pKa Values | 1.7, 4.2, 6.5 | [15] |

| Solubility | Water: Slightly soluble Methanol: Soluble pH 1.2 Buffer: Practically insoluble DMSO: ≥ 20.83 mg/mL | [2][14][18] |

Synthesis of this compound

The synthesis of Fostamatinib is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. The routes described in the literature, particularly in patents from Rigel Pharmaceuticals, provide a framework for its large-scale production.[6][8] The general strategy involves the construction of the core heterocyclic structure, followed by the introduction of the side chains, and finally, the phosphorylation and salt formation.

A key final step in many reported syntheses involves the deprotection of a protected phosphate group and subsequent conversion to the disodium salt.[19] For instance, a ditert-butyl protected intermediate is often used, which can be deprotected under acidic conditions before conversion to the final product.[13][19]

Exemplary Protocol: Conversion of Protected Intermediate to this compound

The following protocol is a representative example illustrating the final deprotection and salt formation steps. This process is critical for generating the water-soluble prodrug from its protected, less soluble precursor.

Objective: To deprotect the di-tert-butyl phosphate intermediate and convert the resulting free acid to this compound.

Methodology:

-

Deprotection of the Phosphate Group:

-

Rationale: The tert-butyl protecting groups are acid-labile. Formic acid is an effective and moderately strong acid that can cleave these groups without degrading the core structure of the molecule.

-

Procedure: The protected intermediate, Ditert-butyl [6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxo-pyrido[3,2-b][7][[“]]oxazin-4-yl]methyl phosphate, is dissolved in a suitable solvent like dichloromethane (DCM).[19]

-

Formic acid is added to the solution, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed and the intermediate mono-deprotected and final fully-deprotected products are observed.[19]

-

-

Isolation of Fostamatinib Free Acid:

-

Rationale: After deprotection, the reaction mixture is quenched to neutralize the acid and precipitate the free acid form of Fostamatinib, which has low solubility in water.

-

Procedure: The reaction mixture is cooled and slowly poured into ice-water.[19]

-

The resulting precipitate (Fostamatinib free acid) is collected by filtration.

-

The solid is washed extensively with water to remove residual acid and other water-soluble impurities, followed by a wash with a non-polar solvent like acetone to aid in drying.[19]

-

-

Formation of the Disodium Salt:

-

Rationale: The purified free acid is converted to its disodium salt to enhance aqueous solubility. This is achieved by reacting it with a stoichiometric amount of a sodium base. Sodium 2-ethylhexanoate is often used in organic solvents as it provides a controlled and efficient conversion.[6]

-

Procedure: The dried Fostamatinib free acid is suspended in a solvent mixture, such as isopropyl alcohol (i-PrOH) and water.[6]

-

A solution of sodium 2-ethylhexanoate (typically two equivalents) in a compatible solvent is added slowly to the suspension with stirring.

-

The formation of the disodium salt leads to precipitation of the final product from the reaction mixture.

-

-

Purification and Drying:

-

Rationale: The final product must be isolated in high purity and with the correct hydration state (hexahydrate).

-

Procedure: The precipitated this compound Hexahydrate is collected by filtration.

-

The filter cake is washed with the reaction solvent (e.g., i-PrOH) to remove any unreacted materials or byproducts.

-

The final product is dried under controlled conditions (e.g., vacuum at a specified temperature) to yield the pure, crystalline solid.[19]

-

Analytical Characterization

Rigorous analytical testing is essential to ensure the identity, purity, and quality of this compound. A suite of modern analytical techniques is employed for this purpose.

-

Identification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure.

-

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with MS/MS, are the primary methods for assessing purity and quantifying any process-related impurities or degradation products.[20][21]

-

Dissolution Testing: For the final tablet formulation, dissolution testing using USP Apparatus 2 (paddle) at 75 rpm is a critical quality control test to ensure consistent drug release.[15]

-

Bioanalytical Methods: To support pharmacokinetic studies, validated UPLC-MS/MS methods are used to quantify the active metabolite, R406 (tamatinib), in biological matrices like rat plasma.[20][21] These highly sensitive methods can achieve a lower limit of quantification in the sub-ng/mL range, which is necessary for accurately profiling the drug's absorption, distribution, metabolism, and excretion (ADME).[21]

Conclusion

This compound represents a well-designed solution to a common drug development challenge: the oral delivery of a poorly soluble active pharmaceutical ingredient. Its chemical properties, particularly its nature as a phosphate ester prodrug, are tailored to ensure adequate dissolution and conversion to the active Syk inhibitor, R406. The multi-step synthesis, while complex, is amenable to large-scale production with stringent control over purity. The comprehensive suite of analytical methods applied throughout its development and manufacturing guarantees a consistent and high-quality product for patients with chronic ITP. This guide provides a foundational understanding for scientists and researchers working with or developing similar targeted kinase inhibitors.

References

- 1. This compound | C23H36FN6Na2O15P | CID 24828759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. fostamatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Fostamatinib - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. medkoo.com [medkoo.com]

- 9. ashpublications.org [ashpublications.org]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. consensus.app [consensus.app]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Fostamatinib (disodium hexahydrate) | C23H36FN6Na2O15P | CID 146673142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Fostamatinib synthesis - chemicalbook [chemicalbook.com]

- 20. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats [mdpi.com]

- 21. Eco-Friendly UPLC-MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Probing the Power of SYK Inhibition: In Vitro Assay Protocols for Fostamatinib Disodium

Introduction: Unraveling the Role of Spleen Tyrosine Kinase (SYK) and the Advent of Fostamatinib

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that serves as a critical mediator in the signaling pathways of various immune cells.[1] It plays a pivotal role in both adaptive and innate immunity. Dysregulation of the SYK pathway is implicated in a host of autoimmune diseases and hematological malignancies, making it a significant therapeutic target.[1] Fostamatinib, an orally administered SYK inhibitor, has emerged as a first-in-class therapeutic approved for the treatment of chronic immune thrombocytopenia (ITP), a condition marked by antibody-mediated platelet destruction.[1][2]

Fostamatinib disodium is a prodrug that is rapidly converted in the body to its active metabolite, R406.[3] R406 is a potent, ATP-competitive inhibitor of the SYK catalytic domain.[4][5] Understanding the precise inhibitory activity of R406 is paramount for researchers in drug discovery and development. This guide provides detailed in vitro assay protocols to characterize the kinase inhibition profile of fostamatinib's active metabolite, R406.

The SYK Signaling Cascade: A Visual Overview

The following diagram illustrates a simplified representation of the SYK signaling pathway, highlighting its central role in immune receptor signaling. Activation of receptors like the B-cell receptor (BCR) or Fc receptors (FcR) leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), which then recruit and activate SYK. Activated SYK initiates a downstream cascade involving key signaling molecules like PLCγ, ultimately leading to cellular responses such as proliferation, differentiation, and phagocytosis.[6][7]

Caption: Simplified SYK signaling pathway.

Biochemical Assays for Quantifying SYK Inhibition

Several robust in vitro methods can be employed to determine the inhibitory potency of compounds against SYK. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[1] The kinase reaction is terminated, and remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal directly proportional to the kinase activity.

Experimental Workflow:

Caption: ADP-Glo™ kinase assay workflow.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[1]

-